molecular formula C27H22FN5O4S B2385300 N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1039013-53-0

N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No. B2385300
M. Wt: 531.56
InChI Key: RECHUTVXSLKHSJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a nitrophenyl group, a sulfanyl group, and an imidazoquinazolinone group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of both electron-donating (fluorophenyl and sulfanyl) and electron-withdrawing (nitrophenyl) groups could lead to interesting electronic properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which might influence its solubility and permeability.

Scientific Research Applications

Synthesis and Structural Analysis

An efficient strategy for synthesizing new derivatives involving similar complex molecules includes the S-arylation method, known for its simplicity and high conversion rate with short reaction times. The synthesis process leads to compounds assessed for antibacterial activities. The crystal structure and Hirshfeld surface analysis of these compounds provide insights into their molecular interactions and stability (Geesi, 2020).

Biological Activity and Applications

The development of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone has shown significant bioactivities. These compounds exhibit potent antibacterial and antifungal activities, surpassing some commercial bactericides and fungicides. The structure-activity relationships suggest that electron-withdrawing substitutes on benzene rings enhance the bioactivity of these compounds (Zeng et al., 2016).

Antiviral and Antimicrobial Properties

Research into the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation has led to the discovery of compounds with weak to good anti-Tobacco mosaic virus (TMV) activity. This rapid synthesis method opens up new pathways for developing antiviral agents with potential applications in agriculture and medicine (Luo et al., 2012).

Anti-Cancer and Antimicrobial Agents

A novel series of flurbiprofen hydrazide derivatives has been synthesized and evaluated for their potential as anti-HCV, anticancer, and antimicrobial agents. Some compounds within this series have shown significant inhibition against hepatitis C virus NS5B RNA polymerase and demonstrated marked effects against various cancer cell lines, offering a promising avenue for developing new therapeutic agents (Çıkla et al., 2013).

Antifungal Agents

Imidazole analogues of fluoxetine have been identified as a new class of anti-Candida agents, exhibiting potent activity that surpasses miconazole and other clinical antifungals. This discovery highlights the potential of imidazole-based compounds in treating fungal infections, with specific analogues showing significantly lower cytotoxicity compared to conventional treatments (Silvestri et al., 2004).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as its biological activity. This could provide valuable information about its potential applications .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O4S/c28-19-9-5-17(6-10-19)15-29-24(34)14-13-23-26(35)32-25(30-23)21-3-1-2-4-22(21)31-27(32)38-16-18-7-11-20(12-8-18)33(36)37/h1-12,23H,13-16H2,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECHUTVXSLKHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])CCC(=O)NCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide

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